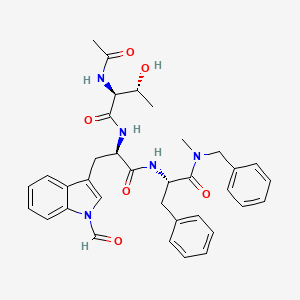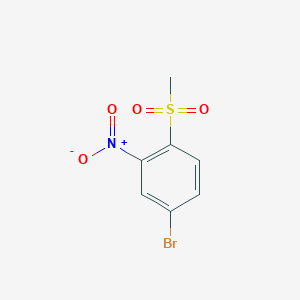
4-Bromo-1-methanesulfonyl-2-nitro-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-methanesulfonyl-2-nitro-benzene is an organic compound with the molecular formula C7H6BrNO4S It is a derivative of phenyl methyl sulfone, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methanesulfonyl-2-nitro-benzene typically involves the following steps:
Nitration: The nitration of 4-bromophenyl methyl sulfone is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the 2-position of the phenyl ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Bromo-1-methanesulfonyl-2-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl sulfone group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Products like 4-azido-2-nitrophenyl methyl sulfone or 4-thiol-2-nitrophenyl methyl sulfone.
Reduction Reactions: 4-Bromo-2-aminophenyl methyl sulfone.
Oxidation Reactions: 4-Bromo-2-nitrophenyl sulfonic acid.
科学研究应用
4-Bromo-1-methanesulfonyl-2-nitro-benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-1-methanesulfonyl-2-nitro-benzene depends on its chemical structure and the specific reactions it undergoes. The bromine and nitro substituents on the phenyl ring can influence the reactivity and interaction of the compound with various molecular targets. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution.
相似化合物的比较
Similar Compounds
4-Bromo-1-methanesulfonyl-2-nitro-benzene: C7H6BrNO4S
4-Bromo-2-nitrophenyl ethyl sulfone: C8H8BrNO4S
4-Bromo-2-nitrophenyl phenyl sulfone: C12H8BrNO4S
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity
属性
分子式 |
C7H6BrNO4S |
|---|---|
分子量 |
280.10 g/mol |
IUPAC 名称 |
4-bromo-1-methylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 |
InChI 键 |
GWDGHKCIKJPPOP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, potassium salt (1:1)](/img/structure/B8492978.png)
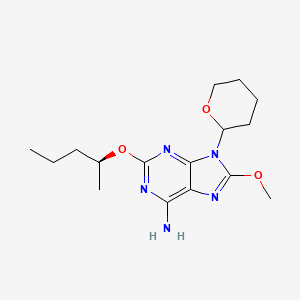
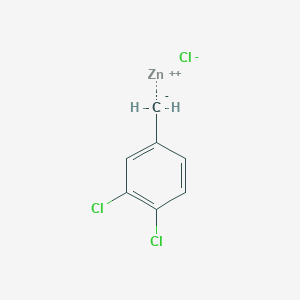
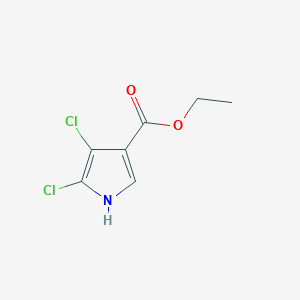
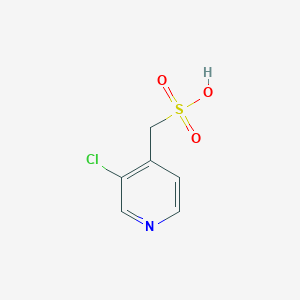
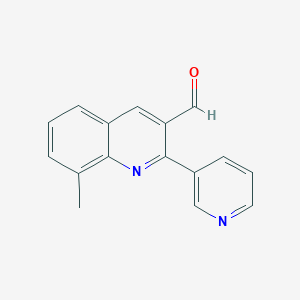
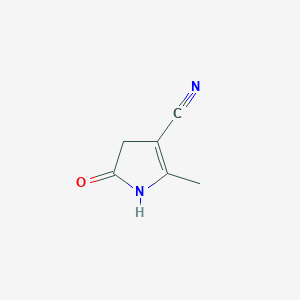
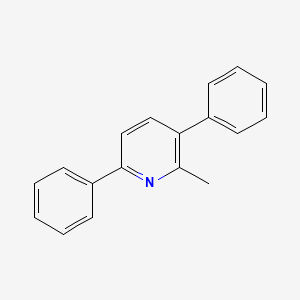
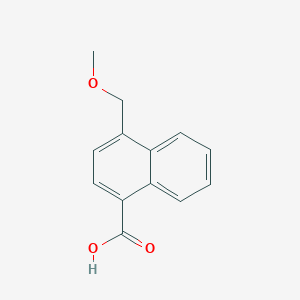
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-((4-chlorobenzyl)glycyl)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-2-one](/img/structure/B8493036.png)
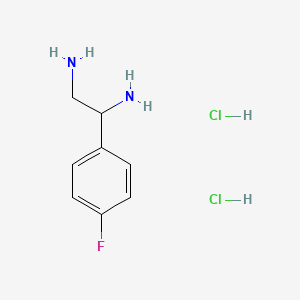
![1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8493057.png)
![4-[(4-Chlorobenzene-1-sulfonyl)(cyclopentyl)methyl]pyridine](/img/structure/B8493070.png)
